Nafamostat Mesylate Demonstrates 1,000-Fold Greater Potency than Gabexate Mesylate in Human Tryptase Inhibition
In a direct kinetic study, Nafamostat Mesylate competitively inhibited human tryptase with an apparent Ki value of 95.3 pM [1]. This potency was compared directly to Gabexate Mesylate (FOY), which exhibited an apparent Ki of 95.1 nM under identical assay conditions [1].
| Evidence Dimension | Inhibition constant (Ki) for human tryptase |
|---|---|
| Target Compound Data | 95.3 pM |
| Comparator Or Baseline | Gabexate Mesylate, 95.1 nM |
| Quantified Difference | 1,000-fold lower (more potent) Ki value |
| Conditions | In vitro kinetic assay using purified human tryptase |
Why This Matters
This three-order-of-magnitude difference in potency is the primary justification for selecting Nafamostat over Gabexate in research focused on mast cell tryptase, where high target engagement at low concentrations is required.
- [1] Mori S, Itoh Y, Shinohata R, Sendo T, Oishi R, Nishibori M. Nafamostat mesilate is an extremely potent inhibitor of human tryptase. J Pharmacol Sci. 2003;92(4):420-423. View Source
